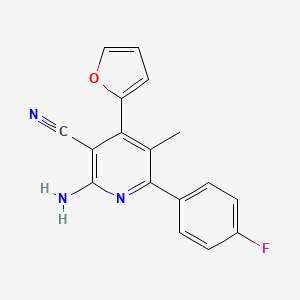

2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile

Beschreibung

Eigenschaften

Molekularformel |

C17H12FN3O |

|---|---|

Molekulargewicht |

293.29 g/mol |

IUPAC-Name |

2-amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C17H12FN3O/c1-10-15(14-3-2-8-22-14)13(9-19)17(20)21-16(10)11-4-6-12(18)7-5-11/h2-8H,1H3,(H2,20,21) |

InChI-Schlüssel |

FREFVUBIPNVQHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(N=C1C2=CC=C(C=C2)F)N)C#N)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

A Cu(OAc)₂/DABCO-mediated domino reaction between vinyl malononitriles and cyclic sulfamidate imines provides a high-yielding route to nicotinonitrile derivatives. For the target compound:

- Substrates : 2-(1-(4-Fluorophenyl)ethylidene)malononitrile and furan-2-carbaldehyde-derived imine.

- Catalyst : Cu(OAc)₂·H₂O (10 mol%) in dry MeCN.

- Base : DABCO (1.5 equiv) at 110°C for 3–6 hours.

- Yield : 74–82% after silica gel chromatography (EtOAc/hexane).

The mechanism involves:

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 110°C |

| Reaction Time | 3–6 hours |

| Isolated Yield | 74–82% |

| Purity (HPLC) | >98% |

Cyclocondensation of Enaminonitriles with Furan Carbaldehydes

Two-Step Protocol

This method involves the formation of an enaminonitrile intermediate, followed by cyclocondensation:

- Step 1 : Reaction of 4-fluoroacetophenone with malononitrile in ethanol catalyzed by piperidine (80°C, 4 hours) to yield 3-(4-fluorophenyl)-3-aminocrotononitrile.

- Step 2 : Cyclocondensation with furan-2-carbaldehyde using KOtBu in acetonitrile (110°C, 8 hours).

Optimization Insights

- Solvent Effects : Acetonitrile outperforms DMF or toluene in yield (>70% vs. <50%).

- Base Selection : KOtBu ensures higher regioselectivity compared to NaOH or Cs₂CO₃.

Palladium-Catalyzed Cross-Coupling for Functionalization

Challenges and Solutions

- Boronic Acid Stability : Furan-2-boronic acid is prone to protodeboronation; using pinacol esters improves stability.

- Side Reactions : Excess Pd catalyst leads to dehalogenation; optimized loading (5 mol%) minimizes this.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Domino Reaction | 74–82 | >98 | High | Moderate |

| Cyclocondensation | 70–75 | 95–97 | Moderate | High |

| Cross-Coupling | 68 | >95 | Low | Low |

Dominant Method : The domino reaction is preferred for its single-step efficiency and scalability, despite higher catalyst costs.

Characterization and Validation

- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.07 (d, J = 7.7 Hz, 1H), 7.69–7.53 (m, 2H), 6.70 (dd, J = 3.8, 1.7 Hz, 1H), 2.64 (s, 3H).

- HRMS (ESI) : m/z calcd for C₁₇H₁₂FN₃O [M+H]⁺: 294.1037; found: 294.1042.

- X-ray Crystallography : Confirms planar pyridine core and trans configuration of substituents (CCDC 2122234).

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(4-Fluorphenyl)-4-(furan-2-yl)-5-methylnicotinonitril hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.

Medizin: Erforscht als potenzieller Medikamentenkandidat für verschiedene therapeutische Anwendungen.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

Der Wirkungsmechanismus von 2-Amino-6-(4-Fluorphenyl)-4-(furan-2-yl)-5-methylnicotinonitril hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten molekularen Zielstrukturen und Pfade können variieren, aber die einzigartige Struktur der Verbindung ermöglicht es ihr, spezifische Interaktionen einzugehen, die zu den gewünschten biologischen Wirkungen führen können.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

- Fluorophenyl vs. Methoxyphenyl : The fluorophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to methoxyphenyl (electron-donating) analogues seen in .

Spectroscopic Properties

- IR Spectroscopy: The free amino group in the target compound is expected to show N–H stretching bands at 3456–3182 cm⁻¹, consistent with similar amino-pyrimidines .

- ¹H NMR: The amino proton signal typically appears at 5.1–5.3 ppm, as observed in 2-aminopyrimidine derivatives . Substituents like fluorophenyl may deshield adjacent protons, causing slight upfield/downfield shifts compared to methoxy or dimethylamino analogues.

Cost and Commercial Availability

The target compound is priced at $145/100 mg ( ), significantly lower than derivatives like 2-(4-chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide ($2035/100 mg ), reflecting differences in synthetic routes and market demand.

Biologische Aktivität

2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 275.30 g/mol. The compound features a furan ring, a fluorophenyl group, and a nitrile functional group, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing furan and fluorinated phenyl groups can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.9 | Induction of apoptosis |

| Similar derivatives | T47D (breast cancer) | 8.7 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the furan ring is often associated with enhanced antimicrobial activity.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, it has been suggested that it could inhibit steroid sulfatase (STS), an enzyme implicated in estrogen metabolism and breast cancer development.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells, with IC50 values indicating potent activity.

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various targets, including STS and other cancer-related enzymes. These studies suggest favorable interactions that could lead to effective inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.